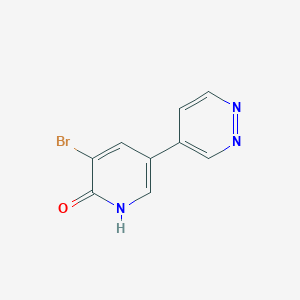

3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridazinyl group, and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one typically involves the bromination of 5-(pyridazin-4-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridinone core can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of a base like potassium carbonate and a suitable solvent like toluene or ethanol.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized or reduced forms of the pyridinone core.

- Coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological system and the nature of the target.

Comparison with Similar Compounds

3-Bromo-5-(pyridazin-3-yl)pyridin-2(1H)-one: Similar structure but with a different position of the pyridazinyl group.

3-Chloro-5-(pyridazin-4-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

5-(Pyridazin-4-yl)pyridin-2(1H)-one: Lacks the bromine atom.

Uniqueness: 3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its analogs

Biological Activity

3-Bromo-5-(pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN4O, with a molecular weight of 244.08 g/mol. The compound features a bromine atom attached to a pyridine ring, which is further substituted by a pyridazinone moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Inhibition of Enzymatic Activity

Recent studies have shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. In vitro assays demonstrated that this compound has an IC50 value of approximately 12 μM against COX-2, indicating moderate potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound also displays antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Research : A study investigated the compound's effects on cancer cell lines, particularly breast cancer. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, with an IC50 value of 15 μM after 48 hours of treatment. This suggests its potential as an anticancer agent .

- Neurological Studies : In neurological research, the compound was evaluated for neuroprotective effects in models of oxidative stress. It demonstrated significant protective effects against hydrogen peroxide-induced cell death in neuronal cell lines, with a protective index showing a reduction in reactive oxygen species (ROS) levels by approximately 40% .

Table 1: Biological Activity Summary

| Activity Type | Target/Assay | IC50/MIC Value |

|---|---|---|

| COX Inhibition | COX-2 | 12 μM |

| Antibacterial | Staphylococcus aureus | 8 μg/mL |

| Anticancer | MCF-7 Breast Cancer Cells | 15 μM |

| Neuroprotection | Neuronal Cell Lines | ROS Reduction: 40% |

Properties

CAS No. |

90632-03-4 |

|---|---|

Molecular Formula |

C9H6BrN3O |

Molecular Weight |

252.07 g/mol |

IUPAC Name |

3-bromo-5-pyridazin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H6BrN3O/c10-8-3-7(4-11-9(8)14)6-1-2-12-13-5-6/h1-5H,(H,11,14) |

InChI Key |

GKNBKEJZGBAEIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C2=CNC(=O)C(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.